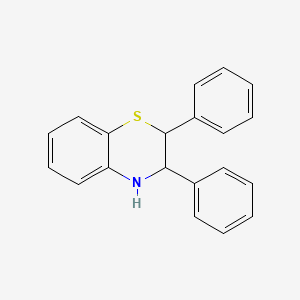
Methyl 5-methyl-1,2-oxazol-3-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-1,2-oxazol-3-yl carbonate is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-1,2-oxazol-3-yl carbonate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with phosgene to form the corresponding carbamate, which is then cyclized to yield the oxazole ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methyl-1,2-oxazol-3-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce oxazolines .
Applications De Recherche Scientifique
Methyl 5-methyl-1,2-oxazol-3-yl carbonate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is used in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 5-methyl-1,2-oxazol-3-yl carbonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific enzyme and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1,3-oxazole: Similar in structure but lacks the carbonate group.
Methyl 2-oxazolyl carbonate: Similar but with different substitution patterns on the oxazole ring.
Oxaprozin: A nonsteroidal anti-inflammatory drug with an oxazole ring.
Uniqueness
Methyl 5-methyl-1,2-oxazol-3-yl carbonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the design of new pharmaceuticals and materials .
Propriétés
Numéro CAS |
24827-58-5 |
|---|---|
Formule moléculaire |
C6H7NO4 |
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
methyl (5-methyl-1,2-oxazol-3-yl) carbonate |
InChI |
InChI=1S/C6H7NO4/c1-4-3-5(7-11-4)10-6(8)9-2/h3H,1-2H3 |
Clé InChI |
BJEPVXPCSIZQDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



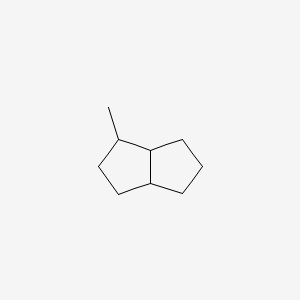

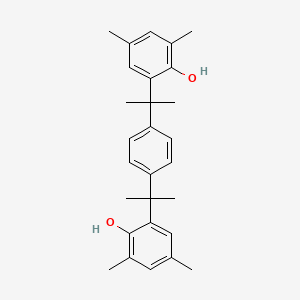
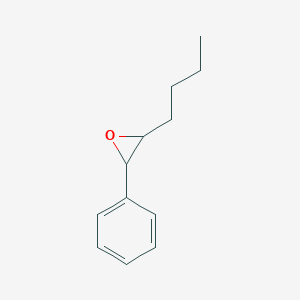

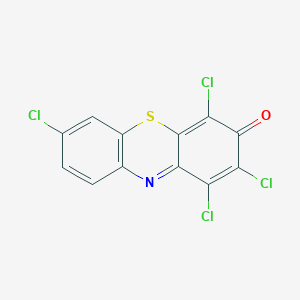


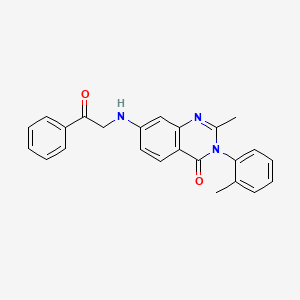
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)
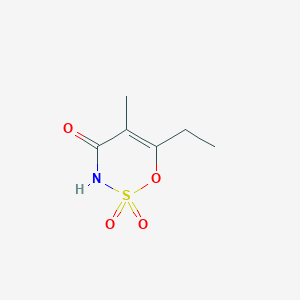
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)
